![molecular formula C19H20ClN5 B2641917 1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890948-73-9](/img/structure/B2641917.png)
1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound . Attached to this core are a 3-chlorophenyl group and a 2-(cyclohex-1-en-1-yl)ethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the attachment of the 3-chlorophenyl and 2-(cyclohex-1-en-1-yl)ethyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- The novel pyrazole derivatives, including those with pyrazolopyrimidine structures, have been synthesized for potential antimicrobial and anticancer applications. These compounds exhibit higher anticancer activity than doxorubicin, a reference drug, indicating their significant therapeutic potential (Hafez et al., 2016).
- Synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been achieved, demonstrating their potential in generating novel therapeutic agents with varied biological activities (Fikry et al., 2015).
Antimicrobial and Anticancer Activities
- Pyrazolopyrimidine derivatives have shown promising results in antimicrobial and anticancer studies, indicating their potential as pharmacophores for the development of new drugs (Titi et al., 2020).
- The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlight the versatility of these compounds in addressing various biological targets (Deohate et al., 2020).
Antitubercular Activity
- Novel homopiperazine-pyrimidine-pyrazole hybrids have been developed and evaluated for their antitubercular activity, showcasing the potential of these compounds in combating tuberculosis (Vavaiya et al., 2022).
Anti-5-Lipoxygenase Agents
- A series of pyrazolopyrimidines has been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, suggesting their dual therapeutic roles (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11-13H,1-3,6,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIBINMAUHWIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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